molecular formula C13H14F3NO4 B3014281 2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 938934-48-6

2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No. B3014281
CAS RN: 938934-48-6
M. Wt: 305.253
InChI Key: PQBIVXOMDIMUOB-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFPP and is a synthetic compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of TFPP is not fully understood, but it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and drug delivery. TFPP has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. TFPP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is inhibited in cancer cells. TFPP has also been shown to have good solubility in various solvents, which makes it a promising candidate for drug delivery applications.
Biochemical and Physiological Effects:
TFPP has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and drug delivery. TFPP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. TFPP has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is inhibited in cancer cells. TFPP has also been shown to have good solubility in various solvents, which makes it a promising candidate for drug delivery applications.

Advantages and Limitations for Lab Experiments

TFPP has several advantages for lab experiments, including its synthetic accessibility, good solubility in various solvents, and potential applications in various fields of research. However, TFPP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for TFPP research, including the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in various fields of research. TFPP has shown promising results in various studies, and further research is needed to fully understand its potential applications. Additionally, the development of new synthesis methods for TFPP could lead to the development of new compounds with improved properties and applications.

Synthesis Methods

TFPP can be synthesized through various methods, including the reaction of 2,2,2-trifluoroethylamine with 2-hydroxy-4-methoxybenzaldehyde, followed by the reaction with propanoyl chloride. Another method involves the reaction of 2,2,2-trifluoroethylamine with 2-hydroxy-4-methoxybenzaldehyde, followed by the reaction with 2-chloro-N-(propan-2-yl)acetamide. These methods have been reported in scientific literature and have been used to synthesize TFPP for various research applications.

Scientific Research Applications

TFPP has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, TFPP has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. TFPP has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In pharmacology, TFPP has been studied for its potential as a drug delivery system, as it has been shown to have good solubility in various solvents. In material science, TFPP has been studied for its potential as a precursor for the synthesis of various materials, including polymers and nanoparticles.

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c1-8(12(19)17-7-13(14,15)16)21-10-4-3-9(6-18)5-11(10)20-2/h3-6,8H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBIVXOMDIMUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)OC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)propanamide

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